2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol

Catalog No.
S13860109
CAS No.
M.F
C11H8BrFN2O
M. Wt
283.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol

Product Name

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol

IUPAC Name

2-(4-bromophenyl)-5-fluoro-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

InChI

InChI=1S/C11H8BrFN2O/c1-6-9(13)11(16)15-10(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15,16)

InChI Key

QBULKYJAMFLFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Br)F

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by the presence of a bromophenyl group at the 2-position, a fluoro group at the 5-position, and a methyl group at the 6-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C11H9BrF N3O, indicating the presence of bromine, fluorine, and nitrogen atoms which contribute to its unique properties.

The chemical reactivity of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol includes various types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the hydroxyl group, leading to the formation of corresponding carbonyl derivatives.
  • Reduction: Reduction processes can target the bromophenyl group, potentially converting it to a phenyl group.
  • Substitution: The bromine atom in the bromophenyl moiety can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction processes.

Research indicates that 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol exhibits significant biological activity. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have shown antibacterial and antifungal activities, suggesting that this compound may also possess similar pharmacological properties. The presence of halogen substituents like bromine and fluorine can enhance lipophilicity and binding affinity to biological targets.

The synthesis of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-4-bromobenzaldehyde and a suitable fluorinated ketone.
  • Bromination: The introduction of the bromophenyl group can be performed using bromination reactions on an appropriate phenolic precursor.
  • Fluorination: Fluorination can be achieved through electrophilic aromatic substitution or using fluorinating agents like Selectfluor.

These methods ensure high yields and purity of the final product.

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol has several applications in scientific research and industry:

  • Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or receptors involved in tumor growth.
  • Biological Research: The compound serves as a tool for probing biological mechanisms and interactions with macromolecules such as proteins and nucleic acids.
  • Chemical Biology: It may be used to develop novel therapeutic agents targeting specific diseases.

Interaction studies involving 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol focus on its binding affinity with various biological targets. Molecular docking studies have suggested that the compound can effectively bind to active sites of enzymes, potentially inhibiting their function. This interaction is influenced by the electronic properties imparted by the bromine and fluorine substituents, which enhance hydrophobic interactions with target proteins.

Several compounds share structural similarities with 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-Chlorophenyl)-5-fluoro-6-methylpyrimidin-4-olSimilar structure with chlorine instead of bromineChlorine may alter electronic properties and biological activity
2-(Phenyl)-5-fluoro-6-methylpyrimidin-4-olLacks halogen substituentsMay exhibit different reactivity and biological activity
2-(3-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-olBromine at a different positionPositioning of halogen affects steric hindrance and binding affinity

The uniqueness of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol lies in its specific combination of substituents which may enhance its biological activity compared to its analogs. The presence of both bromine and fluorine contributes to distinct electronic properties that can influence its pharmacological profile.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.98040 g/mol

Monoisotopic Mass

281.98040 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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